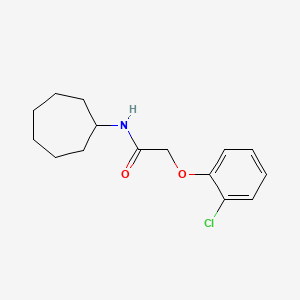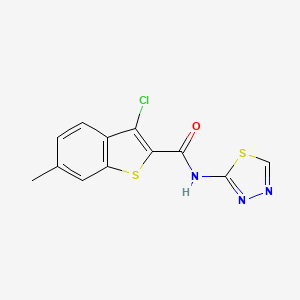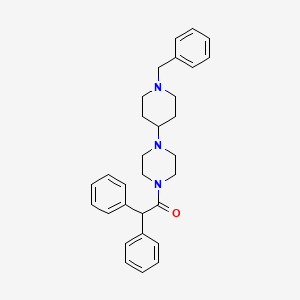
(2,4-dimethoxy-3-methylbenzyl)(2,5-dimethylphenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dimethoxy-3-methylbenzyl)(2,5-dimethylphenyl)amine, also known as DOM, is a psychoactive drug that belongs to the amphetamine class of compounds. It was first synthesized in 1963 by Alexander Shulgin and is known for its potent hallucinogenic effects. DOM has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
The exact mechanism of action of (2,4-dimethoxy-3-methylbenzyl)(2,5-dimethylphenyl)amine is not fully understood, but it is believed to act primarily as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This compound also has affinity for other serotonin receptors, as well as dopamine and norepinephrine receptors. The activation of these receptors is thought to contribute to the hallucinogenic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine and serotonin levels in the brain, as well as activate the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This compound has also been shown to increase heart rate, blood pressure, and body temperature in animals and humans.
实验室实验的优点和局限性
(2,4-dimethoxy-3-methylbenzyl)(2,5-dimethylphenyl)amine has several advantages for use in lab experiments. It has a long duration of action, lasting up to 24 hours, which allows for extended observation of its effects. It also has a relatively low toxicity profile, with no reported deaths from its use. However, one limitation of this compound is its potency, which can make it difficult to accurately measure and control doses.
未来方向
There are several future directions for research on (2,4-dimethoxy-3-methylbenzyl)(2,5-dimethylphenyl)amine. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and PTSD. Another area of research is the development of new compounds based on the structure of this compound, which may have improved therapeutic properties and reduced side effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
合成方法
The synthesis of (2,4-dimethoxy-3-methylbenzyl)(2,5-dimethylphenyl)amine involves the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with 2,5-dimethylphenylamine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization to obtain pure this compound.
科学研究应用
(2,4-dimethoxy-3-methylbenzyl)(2,5-dimethylphenyl)amine has been used in scientific research to study its mechanism of action and potential therapeutic applications. It has been shown to have potent hallucinogenic effects, similar to other psychedelic drugs such as LSD and psilocybin. This compound has been used in animal studies to investigate its effects on behavior, neurotransmitter systems, and brain activity.
属性
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-6-7-13(2)16(10-12)19-11-15-8-9-17(20-4)14(3)18(15)21-5/h6-10,19H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDVJBMPUZMVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=C(C(=C(C=C2)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5814449.png)

![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5814455.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)

![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)


![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)
![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)
